tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)10-6-7(12)11(4)14-5/h6H2,1-5H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVZHKXGDQXSNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403192 | |
| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-93-9 | |
| Record name | tert-Butyl {2-[methoxy(methyl)amino]-2-oxoethyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N-methoxy-N-methylacetamide, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Methyl Magnesium Chloride in Tetrahydrofuran
A widely reported method involves the reaction of Boc-glycine Weinreb amide with methyl magnesium chloride in anhydrous tetrahydrofuran (THF). The procedure begins by cooling THF to −15°C to −5°C under nitrogen, followed by slow addition of 1.4 M methyl magnesium chloride in toluene/THF. After stirring overnight at room temperature, the reaction is quenched with 1.0 N HCl at 0°C. Extraction with ethyl acetate, washing with water, and chromatography (0–30% ethyl acetate in hexane) yield the product in 88% purity .
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | −15°C to room temperature |
| Solvent | THF |
| Quenching Agent | 1.0 N HCl |
| Purification | Flash chromatography |
| Yield | 88% |
This method prioritizes mild conditions and high yield, making it suitable for large-scale synthesis. The use of methyl magnesium chloride ensures selective formation of the Weinreb amide without over-addition.
Organolithium Reagent-Based Synthesis
Methyllithium in Tetrahydrofuran/Diethyl Ether
A low-temperature synthesis utilizes methyllithium (3 equivalents) in a THF/diethyl ether mixture. The reaction is conducted at −78°C for 2 hours, followed by quenching with saturated ammonium chloride. Extraction with ethyl acetate and chromatography yield the product, though the exact yield is unspecified.
Critical Considerations
-
Temperature Sensitivity : The −78°C condition prevents undesired side reactions, ensuring high regioselectivity.
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Solvent System : The combination of THF and diethyl ether enhances reagent solubility while maintaining low temperatures.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Reagent | Yield | Time |
|---|---|---|---|
| Methyl MgCl₂ | Methyl MgCl₂ | 88% | Overnight |
| Isopropyl MgCl | Isopropyl MgCl | N/A | 30 minutes |
| MeLi | Methyllithium | N/A | 2 hours |
The methyl magnesium chloride method remains the most efficient, balancing yield and practicality. Organolithium approaches, while faster, require cryogenic conditions, complicating scalability.
Scalability and Industrial Relevance
Industrial applications favor the methyl magnesium chloride protocol due to its straightforward workup and compatibility with standard laboratory equipment. Conversely, low-temperature methods are more suited for small-scale, high-purity syntheses.
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the Grignard or organolithium reagent on the Weinreb amide’s carbonyl group, forming a tetrahedral intermediate. Subsequent collapse of the intermediate releases the corresponding ketone, while the Boc group remains intact, ensuring stability during purification.
Reaction Equation
Practical Recommendations
-
Solvent Choice : THF is optimal for its ability to solubilize both the Weinreb amide and Grignard reagents.
-
Purification : Flash chromatography with ethyl acetate/hexane gradients ensures high purity.
-
Safety : Strict adherence to low-temperature protocols is critical when using organolithium reagents to prevent exothermic side reactions .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Corresponding amine and carbon dioxide.
Substitution: Various substituted carbamates.
Oxidation and Reduction: Different oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H18N2O4
- Molecular Weight : 218.25 g/mol
- CAS Number : 121505-93-9
- IUPAC Name : tert-butyl N-[2-(methoxy(methyl)amino)-2-oxoethyl]carbamate
The compound features a carbamate functional group, which is crucial for its reactivity and application as a protecting group in organic synthesis. The bulky tert-butyl group provides steric hindrance that protects the amino functionality during chemical reactions.
Medicinal Chemistry Applications
1.1. Protecting Group in Synthesis
Tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate serves primarily as a protecting group for amino acids in peptide synthesis. By temporarily masking the amino group, it allows for selective modifications of other functional groups within the molecule without interference from the amino functionality.
1.2. Synthesis of Bioactive Compounds
This compound has been employed in the synthesis of various bioactive molecules, including selective hydantoin inhibitors. These inhibitors have potential therapeutic applications in treating conditions such as epilepsy and other neurological disorders .
3.1. Drug Development
Research involving this compound has focused on its role in drug development, particularly in creating compounds that can modulate biological pathways effectively. Its ability to act as a versatile building block makes it valuable in pharmaceutical chemistry .
3.2. Mechanistic Studies
The carbamate's structure allows researchers to investigate reaction mechanisms involving amines and carbonyls, contributing to a deeper understanding of organic reaction pathways.
Summary of Findings
The applications of this compound are diverse and impactful across various domains:
- Medicinal Chemistry : Used as a protecting group and in synthesizing bioactive compounds.
- Organic Synthesis : Facilitates peptide synthesis by protecting amino groups.
- Research Applications : Valuable in drug development and mechanistic studies.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be easily removed under mild acidic or basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Modifications
Analog 1 : tert-Butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 286.37 g/mol
- Key Differences : Cyclobutyl substituent at the β-position increases steric bulk, altering reactivity in coupling reactions.
- Applications : Used in hepatitis C virus (HCV) NS3 serine protease inhibitors due to enhanced binding to hydrophobic enzyme pockets .
Analog 2 : tert-Butyl (2-amino-2-oxoethyl)carbamate
Stereochemical and Conformational Variants
Analog 3 : (S)-tert-Butyl (1-cyclohexyl-2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
Substituent-Driven Reactivity
Analog 4 : tert-Butyl (2-oxopent-4-en-1-yl)carbamate
- Synthesis : Derived from the parent compound via allyl Grignard addition (50% yield, ).
- Key Feature : Allyl group enables click chemistry or Diels-Alder reactions.
- Applications : Functionalization of polymers or biomolecules .
Analog 5 : tert-Butyl [2-(1-methyl-1H-imidazol-2-yl)-2-oxoethyl]carbamate
Structural Comparison Table
Biological Activity
tert-Butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group, a carbamate moiety, and an amino group that is methoxy-substituted. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that the biological activity of this compound may be linked to its ability to modulate various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit:
- Inhibition of Enzymatic Activity : Compounds in this class can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission and are implicated in neurodegenerative diseases.
- Interaction with Receptors : The presence of amino and carbamate groups allows for potential binding to neurotransmitter receptors, which may influence neuronal signaling pathways.
Biological Activity Data
The following table summarizes findings from various studies on the biological activity of related compounds, highlighting their effects on AChE and BChE inhibition:
| Compound Name | AChE Inhibition (%) | BChE Inhibition (%) | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | 85 | 75 | 10 | |
| Compound B | 90 | 80 | 8 | |
| tert-Butyl Carbamate | 78 | 70 | 12 |
Case Studies
- Neuroprotective Effects : A study demonstrated that a derivative of tert-butyl carbamate significantly reduced neurotoxicity in SH-SY5Y cells, a model for human neuroblastoma. The compound exhibited a protective effect against oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
- Cancer Treatment Potential : Another investigation into similar compounds revealed their ability to enhance anticancer effects by inhibiting specific pathways involved in tumor growth. The inhibition of AChE was linked to reduced proliferation rates in cancer cell lines, indicating a dual role in both neurological and oncological contexts .
- Immunomodulatory Activity : Research has indicated that compounds with similar structures can modulate immune responses by affecting PD-1/PD-L1 interactions, which are critical in cancer immunotherapy. This suggests that tert-butyl carbamate may have applications beyond traditional pharmacological uses .
Q & A
Q. How can synthetic yields of tert-butyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate be optimized under varying reaction conditions?
- Methodological Answer : Optimization involves adjusting parameters such as temperature, solvent polarity, and catalyst loading. For example, in analogous carbamate syntheses, coupling agents like EDCI and bases such as N-methylmorpholine in anhydrous dichloromethane at -15°C improved yields by minimizing side reactions . A stepwise approach (e.g., activating carboxylic acids before amidation) is critical. Comparative
| Parameter | Yield (Low) | Yield (Optimized) | Conditions |
|---|---|---|---|
| Solvent | 42% (THF) | 68% (CH₂Cl₂) | Anhydrous, -15°C |
| Catalyst Loading | 50% (1 eq) | 87% (1.2 eq) | EDCI, N-methylmorpholine |
Q. What purification techniques are most effective for isolating tert-butyl carbamate derivatives?
- Methodological Answer : Column chromatography (silica gel, gradient elution with DCM:MeOH:NH₃) is widely used for intermediates, achieving >95% purity . Recrystallization from ethyl acetate/hexane mixtures is preferred for crystalline derivatives, leveraging hydrogen-bonding interactions observed in carbamate crystal structures .
Q. How is spectroscopic characterization (NMR, IR) performed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include tert-butyl protons (δ 1.2–1.4 ppm), methyl groups in methoxy(methyl)amino motifs (δ 3.0–3.3 ppm), and carbamate carbonyls (δ 155–165 ppm in ¹³C NMR) .
- IR : Stretch frequencies for carbonyl (C=O, ~1680–1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups validate functional groups .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., epimerization, hydrolysis) impact the synthesis of this carbamate?
- Methodological Answer : Epimerization at chiral centers is minimized by using low-temperature conditions (-20°C) and non-polar solvents (e.g., THF). Hydrolysis of the tert-butyl carbamate group is suppressed by avoiding acidic conditions; instead, TFA-mediated deprotection in dichloromethane selectively removes the Boc group without side reactions . Kinetic studies (HPLC monitoring) are recommended to track intermediates.
Q. What computational tools predict the reactivity of this carbamate in novel coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations model transition states for amide bond formation, while molecular dynamics simulations (e.g., using GROMACS) assess solvation effects. For example, the nucleophilic attack of methoxy(methyl)amine on activated carbonyls has an energy barrier of ~25 kcal/mol, aligning with experimental yields of 60–70% .
Q. How can hydrogen-bonding interactions in crystalline derivatives inform solid-state stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular N-H···O=C interactions (2.8–3.0 Å) that stabilize the lattice. For tert-butyl carbamates, weak C-H···O bonds further enhance thermal stability (decomposition >200°C). TGA-DSC data correlate with crystallographic findings .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., (R)-BINOL) or biocatalytic methods (e.g., lipase-mediated resolutions) achieve >99% ee. For example, tert-butyl carbamates synthesized via iodolactamization show 94% enantiomeric excess when using chiral catalysts .
Data Contradiction Analysis
Q. Why do reported yields for similar carbamates vary across studies?
- Methodological Answer : Discrepancies arise from differences in workup protocols (e.g., aqueous vs. anhydrous quenching) and purification methods. For instance, trituration with ethyl acetate (87% yield ) vs. column chromatography (60% yield ) impacts recovery. Systematic reproducibility studies under controlled conditions are advised.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
